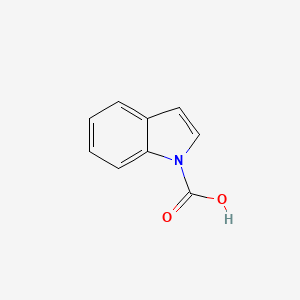

1H-indole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWGRMYWDUMKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Indole 1 Carboxylic Acid Derivatives

Direct N-Acylation of Indole (B1671886) with Carboxylic Acids

The direct acylation of the indole nitrogen presents a more atom-economical approach compared to traditional methods that often require pre-activation of the carboxylic acid or the indole itself. clockss.orgthieme-connect.com

Catalyst-Mediated Protocols (e.g., Boric Acid Catalysis)

A straightforward method for the N-acylation of indole involves the direct reaction with various carboxylic acids using boric acid as a catalyst. clockss.org In this protocol, a mixture of indole, a slight excess of the carboxylic acid, and a catalytic amount of boric acid are heated under reflux in a suitable solvent like mesitylene (B46885), with continuous water removal. clockss.org This method offers an economical and facile route to N-acylindoles, avoiding the need for activated carboxylic acid derivatives like acid halides or esters. clockss.org However, the reaction can require prolonged heating, and yields may be moderate. clockss.org The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) also facilitates the direct coupling of carboxylic acids to indoles, particularly for those bearing electron-withdrawing groups at the 5-position. thieme-connect.comthieme-connect.de

Chemoselective Acylation Approaches

Achieving chemoselective N-acylation of the indole nucleus is a significant challenge due to the competing reactivity of the C3 position. rsc.org Several strategies have been developed to address this. One approach utilizes oxidative NHC (N-heterocyclic carbene) catalysis, which allows for the mild and highly chemoselective N-acylation of indoles with aldehydes. rsc.org This method demonstrates broad substrate scope and tolerance to various functional groups on both the indole and the aldehyde. rsc.org

Another strategy employs thioesters as the acyl source in the presence of a base like cesium carbonate, providing a mild and efficient route to N-acylindoles. beilstein-journals.org This method is also highly chemoselective for the nitrogen atom. beilstein-journals.org Furthermore, carbonylazole derivatives, activated by nucleophilic catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been shown to be effective reagents for the chemoselective N-acylation of indoles. escholarship.org

| Acylating Agent | Catalyst/Reagent | Key Features |

| Carboxylic Acids | Boric Acid | Economical, direct coupling. clockss.org |

| Carboxylic Acids | DCC/DMAP | Effective for 5-substituted indoles. thieme-connect.comthieme-connect.de |

| Aldehydes | NHC | Mild, highly chemoselective. rsc.org |

| Thioesters | Cesium Carbonate | Mild, efficient, highly chemoselective. beilstein-journals.org |

| Carbonylazoles | DBU | Effective for chemoselective acylation. escholarship.org |

Asymmetric N-Acylation for Chiral Derivatives

The synthesis of chiral N-acylindole derivatives, particularly those exhibiting axial chirality, has been achieved through asymmetric N-acylation. Chiral isothioureas have been successfully employed as organocatalysts in the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides or anhydrides. rsc.orgdicp.ac.cn This methodology provides access to N-N axially chiral indole compounds with high yields and excellent enantioselectivities under mild conditions. rsc.org The resulting enantiopure products have shown potential in medicinal chemistry. rsc.org Chiral phosphoric acids have also been utilized as catalysts in the asymmetric acylation of N-aminoindoles, further expanding the toolkit for creating these stereochemically complex molecules. researchgate.net

Multi-Component Reactions Incorporating the 1H-Indole-1-carboxylic Acid Scaffold

Multi-component reactions (MCRs) offer an efficient pathway for the construction of complex molecular scaffolds in a single synthetic operation. nih.gov The Ugi reaction, a well-known MCR, has been adapted to incorporate indole-N-carboxylic acids. For instance, a split-Ugi reaction involving 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and an isocyanide component proceeds efficiently to yield complex piperazine-based structures. nih.gov This approach demonstrates the versatility of using indole carboxylic acids as components in MCRs to rapidly generate libraries of diverse compounds. nih.gov Another example involves a one-pot four-component Ugi–Pictet–Spengler reaction of an indole, a carbonyl compound, an isocyanoacetaldehyde dimethyl acetal, and trimethylsilyl (B98337) azide (B81097) to construct tetracyclic tetrazole scaffolds. nih.gov

Green Chemistry Principles in the Synthesis of 1H-Indole-1-carboxylic Acid Derivatives

The application of green chemistry principles aims to develop more environmentally benign and efficient synthetic methods. researchgate.net

Aqueous Reaction Media

The use of water as a reaction medium for the synthesis of organic compounds, including derivatives of 1H-indole-1-carboxylic acid, represents a significant advancement in green chemistry. researchgate.net Water is an environmentally benign solvent that is non-flammable, readily available, and economical. researchgate.net Its unique properties can influence reaction rates and selectivity. Methodologies for synthesizing indole derivatives in aqueous media often involve multicomponent reactions (MCRs), which are efficient one-pot processes where three or more reactants combine to form a complex product. tandfonline.comrsc.org

One notable approach involves the one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326), catalyzed by a Brønsted acid ionic liquid in water. tandfonline.comrsc.org Researchers have investigated catalysts such as [DMAP-SO₃H]Cl and [DMAP-H]HSO₄ for this transformation. tandfonline.comrsc.org These reactions are typically carried out under mild conditions and offer advantages like short reaction times, high yields, and simple product isolation, often through filtration without the need for column chromatography. tandfonline.com The reaction proceeds efficiently at a moderate temperature, as detailed in the findings below.

Another environmentally friendly method utilizes a gluconic acid aqueous solution for the synthesis of 5-[(indol-3-yl)-methyl]-2,2-pentamethylene-1,3-dioxane-4,6-dione derivatives. sioc-journal.cn This one-pot, three-component reaction between aldehydes, indole, and 2,2-pentamethylene-1,3-dioxane-4,6-dione demonstrates high yields under mild conditions, further highlighting the utility of aqueous media in synthesizing complex indole derivatives. sioc-journal.cn

The scope of aqueous synthesis is broad, employing a range of catalysts from transition metals and lanthanides to ionic liquids and nanoparticles, either in pure water or in a water-organic solvent mixture. researchgate.netosi.lv These methods hold significant potential for creating libraries of indole compounds through sustainable chemical processes. osi.lv

Detailed studies have demonstrated the efficacy of aqueous-based syntheses for various indole derivatives. The following tables summarize the results from selected research on three-component reactions.

Table 1: Synthesis of 3-Substituted Indoles using [DMAP-SO₃H]Cl Catalyst in Aqueous Media tandfonline.com This table presents the results of a one-pot, three-component reaction of indole, various aromatic aldehydes, and malononitrile in water, catalyzed by [DMAP-SO₃H]Cl at 50 °C.

| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |

| 1 | C₆H₅ | 2-(3-Indolylmethyl)-3-phenylacrylonitrile | 15 | 96 |

| 2 | 4-ClC₆H₄ | 2-[(4-Chlorophenyl)(1H-indol-3-yl)methyl]malononitrile | 10 | 98 |

| 3 | 4-MeOC₆H₄ | 2-[(4-Methoxyphenyl)(1H-indol-3-yl)methyl]malononitrile | 25 | 94 |

| 4 | 4-NO₂C₆H₄ | 2-[(4-Nitrophenyl)(1H-indol-3-yl)methyl]malononitrile | 10 | 97 |

| 5 | 3-NO₂C₆H₄ | 2-[(3-Nitrophenyl)(1H-indol-3-yl)methyl]malononitrile | 12 | 96 |

| 6 | 4-MeC₆H₄ | 2-[(1H-Indol-3-yl)(p-tolyl)methyl]malononitrile | 20 | 95 |

| 7 | 2-ClC₆H₄ | 2-[(2-Chlorophenyl)(1H-indol-3-yl)methyl]malononitrile | 15 | 94 |

| 8 | 4-FC₆H₄ | 2-[(4-Fluorophenyl)(1H-indol-3-yl)methyl]malononitrile | 15 | 95 |

Table 2: Synthesis of β-Indole Derivatives in Gluconic Acid Aqueous Solution sioc-journal.cn This table shows the yields of 5-[(indol-3-yl)-methyl]-2,2-pentamethylene-1,3-dioxane-4,6-dione derivatives from the reaction of various aldehydes with indole and 2,2-pentamethylene-1,3-dioxane-4,6-dione.

| Entry | Aldehyde (Ar) | Yield (%) |

| 1 | C₆H₅ | 98.5 |

| 2 | 4-MeC₆H₄ | 97.2 |

| 3 | 4-MeOC₆H₄ | 95.3 |

| 4 | 4-FC₆H₄ | 96.4 |

| 5 | 4-ClC₆H₄ | 97.6 |

| 6 | 4-BrC₆H₄ | 98.2 |

| 7 | 4-NO₂C₆H₄ | 95.5 |

| 8 | 3-NO₂C₆H₄ | 96.1 |

Compound Index

Comprehensive Chemical Reactivity and Transformative Potential of 1h Indole 1 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the indole (B1671886) ring is a key functional handle that can be readily transformed into other functional groups. These transformations are crucial for modifying the properties and reactivity of the indole scaffold.

Esterification Reactions

Esterification of 1H-indole-1-carboxylic acid is a fundamental transformation that serves multiple purposes, including the protection of the indole nitrogen and the introduction of various functional groups. The resulting esters can exhibit altered stability and reactivity.

Commonly, esterification is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. evitachem.comevitachem.com For instance, the formation of tert-butyl esters can be accomplished using tert-butanol (B103910) and a strong acid or through methods like the Steglich esterification. These tert-butyl esters provide steric protection, enhancing stability under certain conditions. They are stable in mild acids but can be cleaved by strong acids like trifluoroacetic acid (TFA) to regenerate the carboxylic acid.

The choice of ester group can significantly influence the compound's properties. For example, a series of 1H-indole-1-carboxylic acid aryl esters have been synthesized and studied for their biological activities. researchgate.net The synthesis of methyl esters of 1H-indole-1-carboxylic acid has also been reported, and these esters can undergo typical reactions like hydrolysis and transesterification. cymitquimica.com

| Reactant | Reagent/Catalyst | Product | Reference |

| 1H-Indole-1-carboxylic acid | tert-Butyl alcohol, strong acid | 1H-Indole-1-carboxylic acid, 1,1-dimethylethyl ester | |

| 1H-Indole-1-carboxylic acid | tert-Butanol, DCC | 1H-Indole-1-carboxylic acid, 1,1-dimethylethyl ester | |

| Indole-3-carboxylic acid intermediate | Various alcohols | Corresponding esters | nih.gov |

| Indole | Substituted phenols | 1H-Indole-1-carboxylic acid aryl esters | researchgate.net |

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group, is a powerful strategy for generating reactive intermediates and introducing new functionalities. This process is particularly valuable in the synthesis of complex molecules. osaka-u.ac.jpresearchgate.net

Catalytic decarboxylative deuteration offers a mild and precise method for introducing deuterium (B1214612) atoms into organic molecules, which is of significant interest in medicinal chemistry and for mechanistic studies. nju.edu.cnrsc.org This transformation can be achieved using photoredox catalysis in the presence of a deuterium source like D₂O. nju.edu.cnresearchgate.net The reaction proceeds with high levels of deuterium incorporation at specific sites. nju.edu.cn Both copper- and silver-based catalysts have been shown to be effective for the decarboxylative deuteration of aromatic carboxylic acids, including indole derivatives. thieme-connect.com For instance, the copper-catalyzed decarboxylation of indole-2-carboxylic acid has been reported, although some deuterium scrambling can occur. thieme-connect.com

Oxidative decarboxylation involves the removal of the carboxyl group with concomitant oxidation, leading to the formation of various functionalized products. google.combiorxiv.org This process can be a key step in the synthesis of tryptamines and other indole compounds from tryptophan, a derivative of indole-3-acetic acid. google.com The reaction conditions, such as pH, can be adjusted to control the switch between oxidative and reductive pathways. google.com In the biosynthesis of some natural products, oxidative decarboxylation of tryptophan derivatives is a crucial step. acs.org For example, the conversion of tryptophan to indole-3-acetaldehyde (IAAld) can involve a decarboxylation step. frontiersin.org Furthermore, palladium-catalyzed reactions of indole-3-carboxylic acids with alkenes can lead to decarboxylative C2-vinylation. chim.it

Indole Ring Functionalizations within 1H-Indole-1-carboxylic Acid Derivatives

The indole ring itself is susceptible to a variety of functionalization reactions, particularly electrophilic substitution at the C3 position. wikipedia.orgbhu.ac.in The presence of the N-carboxylic acid group can influence the regioselectivity of these reactions.

C-H Activation and Functionalization (e.g., at C-3)

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The C3 position of the indole ring is particularly reactive towards electrophilic attack. wikipedia.orgbhu.ac.in

Palladium-catalyzed C-H activation at the C3 position of indole-carboxylic acids has been utilized for the synthesis of bis(indolyl)methanes in water. mdpi.com In this domino protocol, an (η³-benzyl)palladium(II) complex, generated in situ, activates the C3-H bond. mdpi.com Cobalt-based catalytic systems have also been developed for the reductive C-H alkylation of indoles using carboxylic acids as the alkylating agents. rsc.orgcsic.es

Furthermore, palladium-catalyzed C-H arylation of N-unprotected indole-3-carboxylic acid with aryl iodides has been shown to proceed via decarboxylation to yield C2-arylated indoles. nih.gov This highlights how the carboxylic acid group can act as a directing group and then be tracelessly removed. nih.gov Ruthenium catalysts have also been employed for the C-H functionalization of indole carboxylic acids, leading to arylation at various positions on the benzene (B151609) ring. mdpi.com

| Substrate | Catalyst/Reagent | Product | Position of Functionalization | Reference |

| Indole-carboxylic acids | Palladium catalyst, Benzyl (B1604629) alcohol | Bis(indolyl)methanes | C3 | mdpi.com |

| 2-Methyl-1H-indole | Co(acac)₃, Triphos, Al(OTf)₃ | C3-alkylated indole | C3 | rsc.orgcsic.es |

| 1H-Indole-3-carboxylic acid | Pd(OAc)₂, AgOAc, TFA, Aryl iodide | C2-arylated indoles | C2 (after decarboxylation) | nih.gov |

| Indole carboxylic acids | Ruthenium catalyst | Arylated indoles | C4, C5, C6, C7 | mdpi.com |

Oxidative Transformations of the Indole Core

The indole nucleus, being electron-rich, is susceptible to oxidation. While specific studies on the direct oxidation of 1H-indole-1-carboxylic acid are not extensively detailed in the provided search results, the general principles of indole oxidation can be inferred. The presence of the N-carboxylic acid group can influence the reactivity and regioselectivity of oxidative processes. Oxidation can lead to the formation of various products, including oxindoles, isatins, and ring-opened products, depending on the oxidant and reaction conditions. For instance, the oxidation of indole derivatives can form quinonoid structures. Electrocatalytic methods have also been explored for the oxidative transformation of organic acids, which can include intramolecular cyclizations. pku.edu.cn

Reductive Transformations

The reduction of the indole ring system in derivatives of 1H-indole-1-carboxylic acid can lead to the formation of indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles. The N-carboxylic acid functionality can influence the outcome of the reduction. Catalytic hydrogenation is a common method for this transformation. For example, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been investigated, although 1H-indole-2-carboxylic acid was found to be unreactive under the specific conditions studied. chinesechemsoc.org The reduction of functional groups attached to the indole core, such as a nitro group, can also be achieved, for example, using iron powder or tin chloride in hydrochloric acid.

Transition Metal-Catalyzed Coupling Reactions of 1H-Indole-1-carboxylic Acid Derivatives

The N-carboxylic acid group in 1H-indole-1-carboxylic acid derivatives can act as a directing group in various transition metal-catalyzed reactions, enabling regioselective functionalization of the indole core.

Palladium-Catalyzed Processes

Palladium catalysis is a powerful tool for the functionalization of indoles. For derivatives of 1H-indole-1-carboxylic acid, the carboxyl group can direct C-H activation.

A notable application is the synthesis of bis(indolyl)methanes through a palladium-catalyzed domino reaction involving C3-H bond activation and benzylation of indole-carboxylic acids with benzyl alcohol in water. mdpi.com This method proceeds without the need for protecting groups on the indole nitrogen or the carboxylic acid functionality. mdpi.com The proposed mechanism involves the formation of an (η³-benzyl)palladium(II) complex, which activates the C-H bond at the C3-position of the indole carboxylic acid. mdpi.com

The following table summarizes the palladium-catalyzed synthesis of bis(indolyl)methanes from various indole carboxylic acids.

| Indole Carboxylic Acid | Benzyl Alcohol | Product | Yield (%) |

| Indole-5-carboxylic acid | Benzyl alcohol | 3a | 95 |

| Indole-6-carboxylic acid | Benzyl alcohol | 3b | 93 |

| Indole-4-carboxylic acid | Benzyl alcohol | 3c | 85 |

| Indole-7-carboxylic acid | Benzyl alcohol | 3d | 73 |

| Indole-5-carboxylic acid | 4-Methylbenzyl alcohol | 3e | 93 |

| Indole-5-carboxylic acid | 4-Methoxybenzyl alcohol | 3f | 91 |

| Indole-5-carboxylic acid | 4-Chlorobenzyl alcohol | 3g | 89 |

| Indole-5-carboxylic acid | 4-(Trifluoromethyl)benzyl alcohol | 3h | 85 |

| Indole-5-carboxylic acid | 2-Naphthylmethyl alcohol | 3i | 91 |

Table based on data from mechanistic studies on the synthesis of bis(indolyl)methanes. mdpi.com

Furthermore, palladium-catalyzed α-arylation of carboxylic acids has been developed, which could be applicable to derivatives of 1H-indole-1-carboxylic acid where the carboxylic acid is attached to a side chain. nih.gov

Rhodium-Catalyzed Cyclizations and Substitutions

Rhodium catalysts have been employed for various transformations of indole derivatives, including those bearing carboxylic acid groups.

One significant application is the rhodium-catalyzed decarbonylative intramolecular arylation of 2-(1H-indole-1-carbonyl)benzoic acids to synthesize isoindoloindolones. researchgate.net This redox-neutral process involves the intramolecular arylation of the indole C2-position. researchgate.net

Rhodium(III) catalysis has also been utilized in the synthesis of pyrano[3,4-b]indol-1(9H)-ones through a double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org The reaction proceeds via a carboxyl-assisted C3–H activation to form a five-membered rhodacycle intermediate. acs.org

The substrate scope for the rhodium-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones is presented below.

| Indole-2-carboxylic Acid | Alkene | Product | Yield (%) |

| 1-Methyl-1H-indole-2-carboxylic acid | Styrene | 3a | 91 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Methylstyrene | 3b | 87 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Methoxystyrene | 3c | 85 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Fluorostyrene | 3d | 89 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Chlorostyrene | 3e | 88 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Bromostyrene | 3f | 86 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-(Trifluoromethyl)styrene | 3g | 82 |

| 1-Methyl-1H-indole-2-carboxylic acid | 1-Octene | 3h | 75 |

Table based on data from the rhodium-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones. acs.org

Cobalt-Catalyzed Reductive Alkylations

A significant advancement in the functionalization of indoles is the cobalt-catalyzed reductive C-H alkylation using carboxylic acids as alkylating agents and molecular hydrogen as the reductant. rsc.orgcsic.esresearchgate.netrsc.org This method allows for the direct C3-alkylation of various indole derivatives. rsc.orgcsic.esresearchgate.net

The catalytic system typically consists of Co(acac)₃, a trisphosphine ligand such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and a co-catalyst like Al(OTf)₃. rsc.orgcsic.es Control experiments indicate that the reaction proceeds through the in-situ formation of an aldehyde from the hydrogenation of the carboxylic acid. rsc.orgresearchgate.net

The following table illustrates the scope of the cobalt-catalyzed reductive alkylation of 2-methyl-1H-indole with various carboxylic acids.

| Carboxylic Acid | Product | Yield (%) |

| Acetic acid | 3-Ethyl-2-methyl-1H-indole | 70 |

| Propionic acid | 2-Methyl-3-propyl-1H-indole | 65 |

| Isobutyric acid | 3-Isobutyl-2-methyl-1H-indole | 68 |

| Pivalic acid | 2-Methyl-3-neopentyl-1H-indole | 55 |

| Phenylacetic acid | 3-Benzyl-2-methyl-1H-indole | 72 |

| Diphenylacetic acid | 3-(2,2-Diphenylethyl)-2-methyl-1H-indole | 61 |

| Cyclohexanecarboxylic acid | 3-(Cyclohexylmethyl)-2-methyl-1H-indole | 63 |

Table based on data from cobalt-catalyzed reductive C-H alkylation of indoles. rsc.orgcsic.es

Copper- and Silver-Catalyzed Transformations

Copper and silver catalysts are effective for various transformations of heteroaromatic carboxylic acids, including decarboxylative reactions.

Silver-catalyzed decarboxylative deuteration of heteroaromatic carboxylic acids, including 1H-indole-2-carboxylic acid, has been reported. sorbonne-universite.fr This reaction provides a method for isotopic labeling.

Copper(I)-catalyzed tandem coupling and cyclization reactions of β-iodo-substituted indole carboxylic acids with terminal alkynes have been developed to synthesize indolo[2,3-c]pyran-1-ones and indolo[3,2-c]pyran-1-ones. uniovi.es These reactions exhibit excellent regioselectivity, favoring 6-endo-dig cyclization. uniovi.es

Silver(I) has also been shown to catalyze the direct C3 selanylation of indoles with diorganoyl diselenides. rsc.orgnih.gov While this was demonstrated on N-substituted and unsubstituted indoles, its applicability to indole carboxylic acids could be inferred. The reaction proceeds with high regioselectivity. rsc.orgnih.gov

The table below shows the results for the silver-catalyzed C3 selanylation of indole.

| Diaryl Diselenide | Product | Yield (%) |

| Diphenyl diselenide | 3-(Phenylselanyl)-1H-indole | 75 |

| Bis(4-methylphenyl) diselenide | 3-((4-Methylphenyl)selanyl)-1H-indole | 80 |

| Bis(4-methoxyphenyl) diselenide | 3-((4-Methoxyphenyl)selanyl)-1H-indole | 82 |

| Bis(4-chlorophenyl) diselenide | 3-((4-Chlorophenyl)selanyl)-1H-indole | 65 |

| Bis(4-bromophenyl) diselenide | 3-((4-Bromophenyl)selanyl)-1H-indole | 68 |

Table based on data from silver-catalyzed direct selanylation of indoles. rsc.orgnih.gov

Advanced Derivatization Strategies for 1h Indole 1 Carboxylic Acid in Research

Strategic Derivatization for Enhanced Reactivity and Synthetic Versatility

The carboxylic acid moiety of the indole (B1671886) structure is a versatile handle for a variety of chemical transformations, primarily through the formation of esters and amides. pressbooks.pub These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack.

A common method for forming amide bonds involves the use of coupling agents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is used to couple 1H-indole-2-carboxylic acid with various amines, a technique frequently employed in the synthesis of biologically active compounds. nih.gov Similarly, the synthesis of 1H-indole-2-carboxamides can be achieved by first converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with an appropriate amine. acs.org

Esterification is another key derivatization strategy. This can be accomplished by reacting the indole carboxylic acid with an alcohol in the presence of an acid catalyst. For example, ethyl esters of indole-2-carboxylic acid are prepared using ethanol (B145695) and a catalytic amount of sulfuric acid. This protection of the carboxylic acid allows for subsequent reactions, such as Friedel-Crafts acylation at other positions of the indole ring. nih.gov

These derivatization approaches significantly enhance the synthetic versatility of indole carboxylic acids, allowing them to serve as building blocks for more complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Common Reagents for Activating Indole Carboxylic Acids for Synthesis

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Amide | Forms amide bonds with amines under mild conditions. nih.gov |

| Thionyl chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate for forming amides and esters. acs.org |

| Sulfuric Acid (H₂SO₄) with Alcohol | Ester | Catalyzes esterification to protect the carboxylic acid group. nih.gov |

Derivatization for Spectroscopic and Chromatographic Analysis

In analytical chemistry, derivatization is often essential for the analysis of carboxylic acids. nih.gov The inherent properties of these molecules, such as high polarity and low volatility, can lead to poor chromatographic performance and weak ionization in mass spectrometry. nih.govcolostate.edu Chemical modification addresses these challenges by converting the analyte into a form with more favorable properties for separation and detection. researchgate.net

Alkylation and acylation are common derivatization techniques. N-acylation of the indole nitrogen can be achieved using various methods, including reacting the indole with a carboxylic acid in the presence of boric acid or using thioesters as a stable acyl source. clockss.orgnih.gov While often used in synthesis, these modifications can also be applied for analytical purposes by introducing chromophoric or fluorophoric groups.

For enhancing synthetic routes, methods for the selective acylation at the C3-position of the indole ring using acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride have been developed. organic-chemistry.org Similarly, C-H alkylation at various positions on the indole ring can be achieved using transition metal catalysis, further expanding its synthetic utility. rsc.orgrsc.orgfrontiersin.org

Silylation is a widely used derivatization method, particularly for gas chromatography (GC) analysis. colostate.edu This process involves replacing the active hydrogen of the carboxylic acid and the N-H of the indole with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This derivatization significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, which is crucial for GC analysis. gcms.czresearchgate.net

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting silylated derivatives exhibit improved peak shapes and are more amenable to separation and detection by GC-MS. nih.gov

For highly sensitive analysis, especially in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS), multi-functional derivatization reagents are employed. These reagents are designed to react with the carboxylic acid group to introduce a moiety that enhances ionization efficiency and improves chromatographic retention. nih.gov

A key challenge in LC-MS is the poor ionization of carboxylic acids in the commonly used positive-ion mode. nih.gov Derivatization can overcome this by attaching a permanently charged group or a group that is easily protonated. nih.gov

For example, reagents like 2-picolylamine (PA) can be coupled to carboxylic acids, including indole-acetic acid derivatives, using condensing agents like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov The resulting PA-derivatives show significantly increased detection responses (9 to 158-fold) in positive-ion ESI-MS/MS. nih.gov Another approach uses 4-bromo-N-methylbenzylamine (4-BNMA), which not only improves ionization but also introduces a bromine atom. The characteristic isotopic pattern of bromine provides a clear signature for identifying the derivatized analyte in complex samples. nih.govsemanticscholar.orgtulane.edu

Table 2: Selected Derivatization Reagents for Enhanced LC-MS Analysis of Carboxylic Acids

| Reagent | Target Functional Group | Key Feature for Analysis |

|---|---|---|

| 2-Picolylamine (PA) | Carboxylic Acid | Introduces a basic pyridine (B92270) group, enhancing positive ionization. nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Improves positive ionization and adds a bromine isotopic signature for easy identification. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) | Carboxylic Acid | Adds a permanently charged phosphonium (B103445) group for high sensitivity in positive-ion mode. researchgate.net |

Role of 1h Indole 1 Carboxylic Acid As a Versatile Synthetic Synthon

Intermediate in the Synthesis of Complex Organic Architectures

1H-Indole-1-carboxylic acid and its related structures, such as indole-2-carboxylic acid and indole-3-carboxylic acid, are pivotal intermediates in multi-step synthetic sequences. mdpi.commedchemexpress.com The carboxylic acid moiety can act as a temporary protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions while other parts of the molecule are modified. More importantly, it serves as a reactive handle for further transformations. For instance, derivatives like 1-methyl-1H-indole-6-carboxylic acid are used as molecular fragments for linking and expansion, providing a structural basis for designing and screening novel drug candidates. targetmol.com The strategic placement of the carboxyl group on the indole ring allows chemists to build complex molecular frameworks with high precision, making these compounds indispensable in the synthesis of elaborate organic molecules.

Building Block for Diverse Heterocyclic Scaffolds

The indole framework is a foundational element for a vast array of heterocyclic compounds. indole-building-block.com By leveraging the reactivity of 1H-indole-1-carboxylic acid and its isomers, chemists can construct more complex, multi-ring systems. This is primarily achieved by functionalizing the indole nitrogen and then inducing cyclization reactions that build new rings onto the original indole core.

N-acylated indoles are a crucial subclass of indole derivatives, appearing as a common motif in many pharmaceuticals and natural products. nih.gov The direct N-acylation of an indole with a carboxylic acid is a key transformation. While this reaction can be challenging due to the low nucleophilicity of the indole nitrogen, several methods have been developed to achieve it efficiently. researchgate.net

One approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), which facilitates the direct formation of an amide bond between the indole nitrogen and a carboxylic acid. thieme-connect.comthieme-connect.com Another method employs boric acid as a catalyst in a high-boiling solvent like mesitylene (B46885) to directly acylate indole with a carboxylic acid. clockss.org More modern, chemoselective techniques utilize stable acyl sources, such as thioesters, which react with the indole nitrogen in the presence of a base like cesium carbonate to yield N-acyl indoles with high functional group tolerance. nih.govbeilstein-journals.org

Table 1: Selected Methods for the N-Acylation of Indoles

| Method | Reagents/Catalysts | Key Features |

|---|---|---|

| DCC Coupling | Carboxylic Acid, DCC, DMAP | Mild reaction conditions; avoids the need for unstable acid chlorides. thieme-connect.com |

| Boric Acid Catalysis | Carboxylic Acid, Boric Acid | A simple and economical method for direct acylation. clockss.org |

| Thioester Acylation | Thioester, Cesium Carbonate (Cs₂CO₃) | High chemoselectivity and tolerance for various functional groups. nih.govbeilstein-journals.org |

These N-acylation reactions are fundamental steps that convert simple indoles into activated intermediates ready for further structural elaboration. thieme-connect.com

Once formed, N-acylated indoles serve as excellent precursors for constructing fused polyheterocyclic systems through intramolecular cyclization reactions. A prominent example is the synthesis of 6H-isoindolo[2,1-a]indol-6-ones. These tetracyclic structures, which are analogues of the cytotoxic agent batracylin, can be efficiently prepared via rhodium-catalyzed C-H carbonylation of 2-arylindoles or through tandem palladium-catalyzed aminocarbonylation and C-H activation. acs.orgnih.govnih.gov This process involves the formation of an N-acylated intermediate which then undergoes an intramolecular ring-closure, creating a new five-membered ring fused to the indole and aryl moieties.

The indole nucleus can also be used to construct other complex heterocyclic systems. For example, indolyl-substituted 1,6-benzodiazocinones, a class of medium-sized heterocyclic rings with potential applications as central nervous system agents, have been synthesized from indole-containing precursors. researchgate.netresearchgate.net Furthermore, catalyst-controlled cyclization reactions of 2-indolylmethanols can lead to a diverse range of indole-fused scaffolds. rsc.org These examples highlight the role of the indole core as a versatile platform for building architecturally complex and biologically relevant polyheterocyclic compounds. nih.gov

Precursor in Targeted Synthetic Endeavors for Bioactive Compound Development

Indole carboxylic acids are frequently employed as starting materials in the synthesis of targeted bioactive molecules. Their inherent biological relevance and synthetic tractability make them ideal precursors for drug discovery programs.

For instance, 1H-indole-2-carboxylic acid has been used as a key building block to synthesize a series of N'-benzyl-1H-indole-2-carbohydrazides. mdpi.com In this synthesis, the carboxylic acid group is activated with a coupling agent (EDCI) and then reacted with various benzyl (B1604629) hydrazines to create a library of compounds that have demonstrated significant anti-proliferative activity against human cancer cell lines. mdpi.com Similarly, derivatives of indole-2-carboxylic acid have been developed as a novel class of potent HIV-1 integrase strand transfer inhibitors, a crucial target in antiviral therapy. mdpi.com The synthesis of these inhibitors often begins with a functionalized indole-2-carboxylic acid scaffold, which is then elaborated through multiple synthetic steps. mdpi.com

The broader family of indole derivatives, including 5-methoxy-1H-indole-2-carboxylic acid, has shown potential neuroprotective properties and is utilized in the development of therapies for conditions like stroke and Alzheimer's disease. mdpi.com

Table 2: Examples of Bioactive Compounds Derived from Indole Carboxylic Acid Precursors

| Precursor | Compound Class | Example/Target | Biological Significance |

|---|---|---|---|

| 1H-Indole-2-carboxylic acid | Indole-2-carbohydrazides | N'-Benzyl-1H-indole-2-carbohydrazides | Anti-proliferative activity against cancer cells. mdpi.com |

| Indole-2-carboxylic acid | HIV-1 Integrase Inhibitors | Novel INSTIs | Antiviral agents for the treatment of HIV-1. mdpi.com |

| 5-Methoxy-1H-indole-2-carboxylic acid | Neuroprotective Agents | MI2CA derivatives | Potential therapeutics for stroke and Alzheimer's disease. mdpi.com |

Applications in Specialized Chemical Sectors (e.g., Agrochemicals, Materials Science)

The utility of 1H-indole-1-carboxylic acid and its derivatives extends beyond pharmaceuticals into specialized fields like agrochemicals and materials science. The carboxylic acid functional group is an important scaffold in these areas, often enhancing properties like water solubility and biological activity. researchgate.net

In the agrochemical sector, indole-3-carboxylic acid derivatives have been designed and synthesized as potential herbicides. nih.gov These compounds act as antagonists of the transport inhibitor response 1 (TIR1) protein, an auxin receptor, thereby disrupting plant growth. Several of these novel derivatives have shown excellent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. nih.gov

In materials science, indole derivatives are explored for the development of advanced materials such as polymers and dyes. scbt.com The versatile reactivity of the indole ring and associated functional groups like carboxylic acids allows for their incorporation into polymer backbones or as functional pendants, potentially leading to materials with novel electronic or optical properties.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1H-indole-1-carboxylic acid derivatives be optimized for yield and purity?

- Methodological Answer : Derivatives like 3,5-dibromo-1H-indole-1-carboxylic acid methyl ester (CAS 918529-92-7) are synthesized via sequential bromination and esterification. Optimization involves:

- Temperature control : Bromination at 0–5°C minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity for bromine substitution at positions 3 and 5 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials and diastereomers .

- Data Note : Molecular weights (e.g., 332.98 g/mol for the dibromo derivative) and purity (>95%) are confirmed via HPLC and mass spectrometry .

Q. What spectroscopic and crystallographic methods are critical for characterizing 1H-indole-1-carboxylic acid derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine shifts at δ 7.2–7.5 ppm for aromatic protons) .

- X-ray crystallography : SHELX software (e.g., SHELXL-97) refines crystal structures, resolving bond angles and torsion angles for derivatives like tert-butyl esters. Key parameters include R-factors <5% and high-resolution data (d-spacing <1 Å) .

- Data Note : For methyl 1H-benzo[g]indole-2-carboxylate (CAS 55970-07-5), InChIKey (NFLXKEHVYVOZAZ) and crystallographic data (PubChem) validate structural assignments .

Q. What safety protocols are essential for handling 1H-indole-1-carboxylic acid derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear P95 respirators and nitrile gloves to avoid inhalation/skin contact (e.g., derivatives like 4-amino-3-(cyanomethyl)-1H-indole-1-carboxylate are Category 2 skin/eye irritants) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr during bromination) .

- Waste disposal : Neutralize acidic residues (pH 6–8) before disposal to comply with EPA guidelines .

Advanced Research Questions

Q. How can SHELX-based refinement resolve crystallographic ambiguities in 1H-indole-1-carboxylic acid derivatives?

- Methodological Answer :

- Twinning analysis : SHELXD detects pseudo-merohedral twinning in derivatives with fused rings (e.g., benzothiadiazolyl-indole hybrids) using HKLF5 data format .

- Disorder modeling : SHELXL’s PART instruction refines disordered tert-butyl groups (e.g., in 1,1-dimethylethyl esters) with occupancy constraints .

Q. What structure-activity relationship (SAR) trends govern the biological activity of brominated 1H-indole-1-carboxylic acid derivatives?

- Methodological Answer :

- Substituent effects : 3,5-Dibromo derivatives show enhanced antimicrobial activity (MIC 2–4 µg/mL against S. aureus) compared to mono-bromo analogs due to increased lipophilicity .

- Ester vs. acid : Methyl esters (e.g., CAS 918529-92-7) exhibit higher cell permeability than free carboxylic acids, improving in vitro potency .

- Data Table :

| Derivative | Substitution Pattern | IC₅₀ (µM) | Target |

|---|---|---|---|

| 3,5-Dibromo-methyl ester | 3-Br, 5-Br, COOCH₃ | 0.45 | Bacterial topoisomerase |

| 5-Bromo-free acid | 5-Br, COOH | 12.3 | Same target |

Q. How can researchers resolve contradictions in reported synthetic yields or biological data for indole derivatives?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) using primary literature protocols .

- Data normalization : Adjust biological assay results for batch-to-batch variability in compound purity (e.g., HPLC >98% vs. 95%) .

- Case Study : Discrepancies in cytotoxicity data for 1H-indole-1-carboxylates may arise from differences in cell lines (e.g., IC₅₀ of 5 µM in HeLa vs. 15 µM in MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.